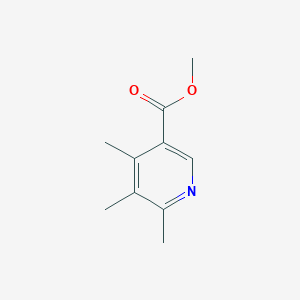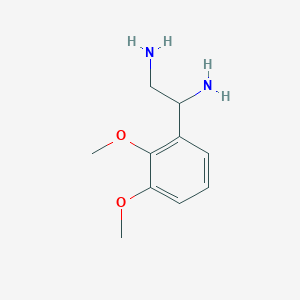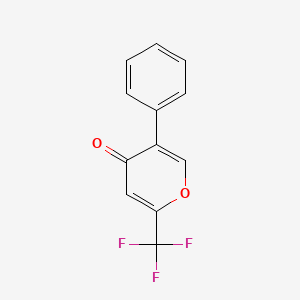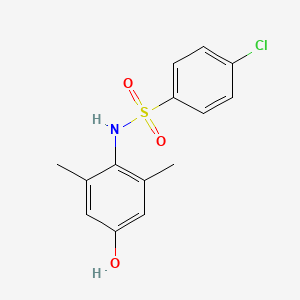
4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is a derivative of pyrimidinone, characterized by the presence of amino, bromo, and chlorophenyl substituents. Its unique structure makes it a valuable scaffold for the development of biologically active molecules, particularly in antiviral and anticancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- typically involves the reaction of 2-amino-4(3H)-pyrimidinone with bromine and 4-chlorophenyl derivatives.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and chlorination reactions, utilizing hexamethylenetetramine with chlorine gas in the presence of formaldehyde and paraformaldehyde . These methods ensure high yield and purity, making the compound suitable for further pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amino derivatives.
Substitution: Halogen substitution reactions are common, where the bromo or chloro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted pyrimidinones, which can exhibit enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an antiviral and anticancer agent, with ongoing research into its efficacy against various diseases.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for the survival of pathogens or cancer cells. Additionally, it can bind to receptors, modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4(3H)-pyrimidinone: A precursor in the synthesis of the target compound.
5-Bromo-6-phenylisocytosine: Known for its antiviral and anticancer properties.
2-Amino-5-bromo-6-methyl-4-pyrimidinol: Another derivative with potential biological activity.
Uniqueness: 4(3H)-Pyrimidinone, 2-amino-5-bromo-6-(4-chlorophenyl)- stands out due to its specific substitution pattern, which imparts unique biological properties. The presence of both bromo and chlorophenyl groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H7BrClN3O |
|---|---|
Molekulargewicht |
300.54 g/mol |
IUPAC-Name |
2-amino-5-bromo-4-(4-chlorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7BrClN3O/c11-7-8(14-10(13)15-9(7)16)5-1-3-6(12)4-2-5/h1-4H,(H3,13,14,15,16) |
InChI-Schlüssel |
ZQDLVXYAOVWKKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=N2)N)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)

![3-Thia-1,11-diazapentacyclo[10.7.0.0^{2,9}.0^{4,8}.0^{13,18}]nonadeca-2(9),4(8),11,13(18),14,16-hexaen-10-one](/img/structure/B12120401.png)



![1,4-Bis[(4-methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B12120442.png)



